molecular formula C9H4BrClO2 B13710750 6-Bromo-4-chlorocoumarin

6-Bromo-4-chlorocoumarin

Cat. No.: B13710750
M. Wt: 259.48 g/mol
InChI Key: XUBGDGYOJHCEBD-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorocoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chlorocoumarin typically involves the bromination and chlorination of coumarin derivatives. One common method includes the use of 4-chlorocoumarin as a starting material, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can have different functional groups such as aldehydes, alcohols, or ethers .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Bromo-4-chlorocoumarin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

6-bromo-4-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H

InChI Key

XUBGDGYOJHCEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)O2)Cl

Origin of Product

United States

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